5-Bromo-7-nitroquinoline
CAS No.:
Cat. No.: VC13790916
Molecular Formula: C9H5BrN2O2
Molecular Weight: 253.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5BrN2O2 |
|---|---|
| Molecular Weight | 253.05 g/mol |
| IUPAC Name | 5-bromo-7-nitroquinoline |
| Standard InChI | InChI=1S/C9H5BrN2O2/c10-8-4-6(12(13)14)5-9-7(8)2-1-3-11-9/h1-5H |
| Standard InChI Key | TWUKJKAWBCXXMM-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C(C=C2Br)[N+](=O)[O-])N=C1 |
| Canonical SMILES | C1=CC2=C(C=C(C=C2Br)[N+](=O)[O-])N=C1 |
Introduction
Structural and Chemical Properties of 5-Bromo-7-nitroquinoline
Synthetic Pathways for 5-Bromo-7-nitroquinoline
The synthesis of 5-bromo-7-nitroquinoline can be approached through sequential functionalization of the quinoline core. Two plausible routes are outlined below:
Route 2: Bromination Followed by Nitration
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Bromination of Quinoline:
Direct bromination of quinoline with Br₂ or NBS typically occurs at position 3 or 5. Position-selective bromination may require protective groups or tailored reaction conditions . -
Nitration:
Nitration of 5-bromoquinoline would likely favor position 7 due to the meta-directing influence of the bromine atom.
Challenges in Regioselective Synthesis
The primary challenge lies in achieving regioselective nitration at position 7. For example, in the synthesis of 5-bromo-7-trifluoromethylquinoline (CN108409649B ), Skraup condensation with m-trifluoromethylaniline ensures the CF₃ group occupies position 7, simplifying subsequent bromination. Adapting this strategy for nitro groups would require:
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A meta-directing group at position 3 to guide nitration to position 7.
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High-temperature nitration protocols to overcome electronic deactivation.
Computational and Experimental Outlook
Density Functional Theory (DFT) Studies
DFT calculations could predict the electronic structure and reactive sites of 5-bromo-7-nitroquinoline, aiding in rational drug design. Key parameters include:
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Electrostatic Potential Maps: To identify nucleophilic/electrophilic regions.
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Frontier Molecular Orbitals: To assess reactivity and stability.
Experimental Validation
Proposed steps for future research:
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Synthesis Optimization: Screen nitrating agents (e.g., acetyl nitrate) for regioselectivity.
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Biological Screening: Evaluate cytotoxicity, kinase inhibition, and antimicrobial activity.
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